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Introduction

1-Boc-6-amino-2,3-dihydroindole is a crucial heterocyclic building block in the development

of modern oncology therapeutics. Its rigid, bicyclic scaffold provides a valuable framework for

the synthesis of targeted cancer drugs, particularly kinase inhibitors. The Boc (tert-

butyloxycarbonyl) protecting group on the indole nitrogen allows for selective functionalization

at other positions, while the amino group at the 6-position serves as a key handle for

introducing pharmacophoric elements that drive target engagement and biological activity. This

document outlines the primary application of 1-Boc-6-amino-2,3-dihydroindole in the

synthesis of the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor,

Osimertinib, and provides relevant experimental protocols and biological data.

Key Application: Intermediate in the Synthesis of Osimertinib

Osimertinib (marketed as Tagrisso) is a cornerstone in the treatment of non-small cell lung

cancer (NSCLC) that harbors specific EGFR mutations, including the T790M resistance

mutation. 1-Boc-6-amino-2,3-dihydroindole is a key precursor to the indole core of

Osimertinib, which is essential for its high-affinity binding to the mutant EGFR kinase domain.
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The synthesis involves the coupling of the indole moiety with a pyrimidine scaffold, followed by

the introduction of a pharmacophore that confers covalent and irreversible binding to the target

protein.

Quantitative Data: Potency of Osimertinib
The following table summarizes the in vitro potency of Osimertinib against various EGFR

genotypes, demonstrating its selectivity for mutant forms of the receptor over the wild-type.

Cell Line EGFR Genotype IC50 (nM)

PC-9 Exon 19 deletion 23

PC-9ER Exon 19 deletion + T790M 13 - 166

H1975 L858R + T790M 4.6 - 5

LoVo Wild-Type (WT) 493.8

Data sourced from multiple studies and may show slight variations.[1][2][3]

Experimental Protocols
Protocol 1: Synthesis of an Indole-based EGFR Inhibitor Core from 1-Boc-6-Amino-2,3-
dihydroindole

This protocol outlines a representative synthetic sequence for the elaboration of 1-Boc-6-
amino-2,3-dihydroindole into a core structure for an EGFR inhibitor like Osimertinib.

Step 1: N-Methylation of 1-Boc-6-amino-2,3-dihydroindole

To a solution of 1-Boc-6-amino-2,3-dihydroindole in a suitable aprotic solvent (e.g., THF),

add a base such as sodium hydride (NaH) at 0 °C.

Stir the mixture for 30 minutes.

Add methyl iodide (CH3I) dropwise and allow the reaction to warm to room temperature.

Monitor the reaction by TLC until completion.
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Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl

acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield N-methylated product.

Step 2: Deprotection of the Boc Group

Dissolve the N-methylated intermediate in a solution of hydrochloric acid (HCl) in methanol.

Stir the reaction at room temperature for 1 hour.

Monitor for the removal of the Boc group by TLC.

Upon completion, neutralize the reaction mixture and extract the product.

Purify the resulting 6-(methylamino)-2,3-dihydro-1H-indole if necessary.

Step 3: Coupling with a Pyrimidine Moiety

The resulting dihydroindole derivative is then coupled with a suitable activated pyrimidine,

such as a 2-chloro- or 2-sulfonylpyrimidine derivative, which is a common core in EGFR

inhibitors.

This nucleophilic aromatic substitution is typically carried out in a high-boiling point solvent

like 1-butanol or DMA, often in the presence of a non-nucleophilic base like DIPEA.

The reaction is heated to facilitate the coupling.

Step 4: Aromatization of the Dihydroindole Ring

The 2,3-dihydroindole ring is aromatized to the indole scaffold. This can be achieved through

oxidation using reagents like manganese dioxide (MnO2) or DDQ.

Step 5: Final Elaboration to Osimertinib

The resulting indole-pyrimidine core is then further functionalized. For the synthesis of

Osimertinib, this involves coupling with an aniline derivative at the 4-position of the
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pyrimidine ring, followed by the introduction of the acrylamide warhead which is crucial for

the covalent inhibition of EGFR.[4]
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Caption: Synthesis of Osimertinib from 1-Boc-6-Amino-2,3-dihydroindole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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